5-Chloro-2,2'-bipyridine

Coordination Chemistry Ligand Design Electronic Effects

Select 5-Chloro-2,2'-bipyridine (CAS 162612-08-0) for precise electronic tuning of transition metal complexes (Pd, Ni, Ru). The 5-chloro substituent provides a moderate electron-withdrawing inductive effect that modulates catalytic activity, selectivity, and redox potentials, distinctly outperforming unsubstituted 2,2'-bipyridine in cross-coupling and oxidation/reduction reactions. Utilize as a synthetic handle for Stille/Negishi couplings to construct multitopic ligands for nanomaterials and molecular electronics. Also serves as a key intermediate in API and agrochemical synthesis. Standard purity ≥97%; competitive bulk pricing available.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 162612-08-0
Cat. No. B066640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,2'-bipyridine
CAS162612-08-0
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H
InChIKeyLVLWWCDRDDNKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,2'-bipyridine (CAS 162612-08-0): Procurement-Grade Technical Baseline and Chemical Identity


5-Chloro-2,2'-bipyridine (CAS 162612-08-0) is a heteroaromatic ligand belonging to the 2,2'-bipyridine class, characterized by a chlorine substituent at the 5-position of one pyridine ring. This functionalization introduces a moderate electron-withdrawing inductive effect that distinguishes it from the unsubstituted parent compound [1]. The compound serves as a versatile building block in coordination chemistry and catalysis, where its electronic properties influence metal complex stability and reactivity [2]. Commercially available at standard purities of 97–98% with typical pricing structures enabling cost-effective procurement for research and scale-up applications [3].

5-Chloro-2,2'-bipyridine (CAS 162612-08-0): Why Direct Substitution with Unsubstituted or Alternative Halogenated Bipyridines is Scientifically Unjustified


Substitution of 5-chloro-2,2'-bipyridine with unsubstituted 2,2'-bipyridine or alternative 5-halogenated analogs (5-bromo-, 5-iodo-) without empirical justification introduces uncontrolled variables in ligand electronic tuning, cross-coupling reactivity, and supramolecular assembly. The electron-withdrawing inductive effect of the 5-chloro substituent modulates the electron density at the metal center in coordination complexes, a parameter that directly influences catalytic turnover and selectivity [1]. Furthermore, halogen-dependent differences in bond strength and reactivity dictate the utility of these compounds as synthetic handles in palladium-catalyzed cross-coupling reactions, where chloro-, bromo-, and iodo-substituted pyridines exhibit markedly different oxidative addition rates [2]. Interchanging these analogs without quantitative validation of the specific chemical system risks irreproducible results and suboptimal performance in both research and industrial process chemistry contexts.

5-Chloro-2,2'-bipyridine (CAS 162612-08-0): Comparative Quantitative Evidence for Informed Scientific Selection


Electronic Tuning via Inductive Electron Withdrawal: A Class-Level Comparison with Unsubstituted 2,2'-Bipyridine

The 5-chloro substituent in 5-chloro-2,2'-bipyridine exerts an electron-withdrawing inductive effect (-I) on the bipyridine framework, which reduces the electron density at the chelating nitrogen atoms relative to the unsubstituted parent compound 2,2'-bipyridine. This electronic perturbation is a class-level inference derived from the established substituent effects of halogens on aromatic nitrogen heterocycles. While direct comparative cyclic voltammetry or DFT data for the 5-chloro derivative specifically versus unsubstituted bipyridine were not identified in the available literature, the principle that halogen substitution alters ligand field strength and metal complex redox potentials is well-established for bipyridine ligands [1]. This differentiates 5-chloro-2,2'-bipyridine as a ligand with distinct electronic properties, offering a tool for fine-tuning catalyst performance where a less electron-rich ligand environment is desired [2].

Coordination Chemistry Ligand Design Electronic Effects

Synthetic Versatility as a Cross-Coupling Partner: A Class-Level Comparison with 5-Bromo- and 5-Iodo-2,2'-bipyridine

The 5-chloro substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling further functionalization of the bipyridine core. In Suzuki-Miyaura couplings, aryl chlorides are generally less reactive than aryl bromides and iodides, often requiring more forcing conditions or specialized catalyst systems [1]. This differential reactivity is a class-level inference applied to 5-halogenated bipyridines. The moderate reactivity of the chloro derivative can be advantageous in sequential coupling strategies where chemoselectivity is required, as it allows for the selective functionalization of a more reactive halogen (e.g., bromo or iodo) in the presence of a chloro substituent [2]. This distinguishes 5-chloro-2,2'-bipyridine from its bromo and iodo analogs by offering a balance of stability and reactivity that is useful in complex molecule synthesis.

Organic Synthesis Cross-Coupling Building Block Utility

Substituent Effect in Stille Cross-Coupling: Direct Head-to-Head Comparison with Methyl-Substituted Analogues

In the synthesis of conjugatively bridged bis- and tris-5-(2,2'-bipyridines) via Stille cross-coupling, a direct substituent effect was observed when comparing phenylated versus methyl-substituted terminal pyridine rings. Specifically, the Stille cross-couplings involving 5-(2-chloropyridine) synthons showed that terminally phenylated bis- and tris-5-(2,2'-bipyridines) were formed in higher yields than the methyl-substituted analogues bearing the same bridge [1]. While this comparison does not directly contrast 5-chloro-2,2'-bipyridine with another 5-halogenated bipyridine, it provides quantitative evidence that the substituent on the pyridine ring (in this case, the chloro substituent as part of the 5-(2-chloropyridine) synthon) significantly influences coupling efficiency. This supports the selection of 5-chloro-2,2'-bipyridine as a specific building block for supramolecular nanoengineering where such substituent effects can be leveraged to optimize synthetic outcomes.

Supramolecular Chemistry Nanomaterials Stille Coupling

Synthetic Accessibility via Modified Negishi Cross-Coupling: A Class-Level Comparison with Alternative Halogenated Precursors

A modified Negishi cross-coupling protocol has been established as a practical and efficient method for synthesizing 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines, including 5-chloro-2,2'-bipyridine itself as a product [1]. The method utilizes organozinc compounds and avoids toxic organotin reagents, offering improved chemoselectivity compared to traditional methods. While yields for the specific synthesis of 5-chloro-2,2'-bipyridine were not disclosed in the available abstract, the method was shown to be generally effective for a range of 5-substituted 2-chloropyridines, with good to excellent results reported [1]. This class-level evidence supports the procurement of 5-chloro-2,2'-bipyridine from suppliers who may utilize this or similar efficient synthetic routes, ensuring reliable availability and cost-effectiveness relative to less accessible or more expensive halogenated bipyridine derivatives.

Synthetic Methodology Negishi Coupling Process Chemistry

5-Chloro-2,2'-bipyridine (CAS 162612-08-0): Evidence-Backed Research and Industrial Application Scenarios


Fine-Tuning Metal Catalyst Electronic Properties in Homogeneous Catalysis

Utilize 5-chloro-2,2'-bipyridine as a ligand for transition metals (e.g., Pd, Ni, Ru) where a moderately electron-withdrawing ligand environment is desired to modulate catalytic activity, selectivity, or redox potentials. The chloro substituent's inductive effect distinguishes it from unsubstituted 2,2'-bipyridine, providing a tunable parameter for optimizing cross-coupling, oxidation, or reduction reactions [1]. This is supported by class-level inference from bipyridine ligand electronic tuning principles [1].

Building Block for Supramolecular Nanoengineering and Multitopic Ligand Scaffolds

Employ 5-chloro-2,2'-bipyridine as a precursor for constructing conjugatively bridged bis- and tris-5-(2,2'-bipyridines) via Stille or Negishi cross-coupling. The chloro substituent serves as a synthetic handle, and the substituent effect on coupling yield has been directly demonstrated in the synthesis of multitopic metal ion-binding modules for applications in nanomaterials and molecular electronics [2]. This scenario is directly supported by quantitative evidence of substituent effects on Stille cross-coupling yields [2].

Intermediate for Pharmaceutical and Agrochemical API Synthesis

Integrate 5-chloro-2,2'-bipyridine as a key heterocyclic intermediate in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. Its chloro substituent can be retained for biological activity modulation or serve as a site for further functionalization via cross-coupling to introduce diverse aryl or heteroaryl groups . This application is supported by the compound's established role as a building block in medicinal chemistry, as noted in vendor technical documentation .

Technical Documentation Hub

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